Isopropyl chloroacetate

Description

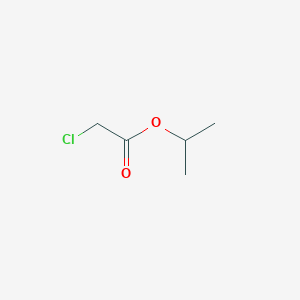

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODRWDBLLGYRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Record name | ISOPROPYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059316 | |

| Record name | Isopropyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl chloroacetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals. | |

| Record name | ISOPROPYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

105-48-6 | |

| Record name | ISOPROPYL CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetic acid isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYL CHLOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNJ65NL2TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl Chloroacetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of isopropyl chloroacetate (B1199739). The information is curated to support research, development, and drug discovery applications, presenting quantitative data in accessible formats and detailing relevant experimental methodologies.

Chemical and Physical Properties

Isopropyl chloroacetate is a clear, colorless liquid.[1][2] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H9ClO2 | [1][2][3][4][5][6] |

| Molecular Weight | 136.58 g/mol | [1][2] |

| Appearance | Clear colorless liquid | [1][2] |

| Odor | Strong | [7] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 149-150 °C | [2][3] |

| Melting Point | -32 °C | [8] |

| Density | 1.096 g/mL at 25 °C | [2] |

| Flash Point | 56 °C (132.8 °F) | [3] |

| Refractive Index | n20/D 1.419 | [2] |

| Water Solubility | Soluble | [8][9] |

| Vapor Density | 3.45 | [3] |

Table 3: Structural and Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | propan-2-yl 2-chloroacetate | [1][5] |

| CAS Number | 105-48-6 | [1][3][5] |

| SMILES | CC(C)OC(=O)CCl | [10] |

| InChI | InChI=1S/C5H9ClO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3 | [1][5][10][11] |

| InChIKey | VODRWDBLLGYRJT-UHFFFAOYSA-N | [1][4][10][11] |

| Kovats Retention Index | Standard non-polar: 845, 850.7, 861, 891; Standard polar: 1280 | [1] |

Chemical Structure

The molecular structure of this compound consists of an isopropyl group attached to the oxygen of the acetate (B1210297) group, with a chlorine atom substituting one of the hydrogens on the methyl group of the acetate.

Caption: Chemical structure of this compound.

Reactivity and Hazards

This compound is a flammable liquid and vapor.[1][3] It is classified as an ester and can react with acids to release heat, alcohols, and acids.[1][2] Strong oxidizing acids may cause a vigorous, exothermic reaction.[1][2] Heat is also generated through interaction with caustic solutions, and flammable hydrogen is produced when mixed with alkali metals and hydrides.[1][2]

This compound is toxic if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[3][7][8] It is a lachrymator, a substance that causes tearing.[3] Due to its flammability and reactivity, appropriate safety precautions should be taken during handling and storage, including keeping it away from heat, sparks, and open flames.[7][9]

Experimental Protocols

Synthesis of this compound via Esterification

A common method for synthesizing this compound is through the esterification of chloroacetic acid with isopropanol (B130326).[12][13] The following protocol is based on a method using lanthanum dodecyl sulfate (B86663) (LDDS) as a catalyst, which has been shown to result in high conversion rates.[12]

Materials:

-

Chloroacetic acid

-

Isopropanol

-

Lanthanum dodecyl sulfate (LDDS) catalyst

-

Cyclohexane (B81311) (as a water-carrying agent)

-

100 mL conical flask

-

Magnetic heating stirrer

-

Condenser with a water separator

-

Saturated NaCl solution

Procedure:

-

To a 100 mL conical flask, add 15.8 g (166.7 mmol) of chloroacetic acid, isopropanol (at a 1.2:1 molar ratio to chloroacetic acid), and the LDDS catalyst (1.0% molar percent of chloroacetic acid).[12]

-

Add 5 mL of cyclohexane to the flask to act as a water-carrying agent.[12]

-

Equip the flask with a magnetic heating stirrer and a condenser fitted with a water separator containing a saturated NaCl solution.[12]

-

Reflux the mixture for 2.5 hours.[12]

-

After the reaction is complete, cool the mixture to room temperature.[12]

-

The catalyst can be separated by decantation.[12]

-

The resulting organic phase, containing this compound, can then be analyzed, for example, by gas chromatography to determine the conversion rate.[12]

Under these conditions, an esterification conversion of up to 98.3% has been reported.[12]

Applications in Drug Development

This compound serves as a reactant in the synthesis of various organic molecules.[2] Its utility in drug development is primarily as a building block in the design and synthesis of novel compounds with potential therapeutic activity. For instance, it has been used in the synthesis of oxadiazolones, which have been investigated as protoporphyrinogen (B1215707) oxidase inhibitors.[2] The chloroacetate moiety provides a reactive site for further chemical modifications, making it a versatile intermediate in medicinal chemistry.

References

- 1. This compound | C5H9ClO2 | CID 7759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 105-48-6 [chemicalbook.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. ClCH2C(O)OCH(CH3)2 [webbook.nist.gov]

- 5. sontaraorgano.com [sontaraorgano.com]

- 6. keyorganics.net [keyorganics.net]

- 7. nj.gov [nj.gov]

- 8. Respiratory protection equipments C5H9ClO2 (this compound), CAS number 105-48-6 [en.gazfinder.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. PubChemLite - this compound (C5H9ClO2) [pubchemlite.lcsb.uni.lu]

- 11. This compound(105-48-6) 13C NMR spectrum [chemicalbook.com]

- 12. scielo.br [scielo.br]

- 13. epa.oszk.hu [epa.oszk.hu]

Synthesis of Isopropyl Chloroacetate from Chloroacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl chloroacetate (B1199739) from chloroacetic acid and isopropanol (B130326). Isopropyl chloroacetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document details various catalytic methods, optimized reaction conditions, and experimental protocols to achieve high yields of the desired product.

Reaction Overview

The synthesis of this compound is primarily achieved through the Fischer esterification of chloroacetic acid with isopropanol. This reversible reaction is typically catalyzed by an acid to achieve a reasonable reaction rate.[2] The general reaction is as follows:

ClCH₂COOH + (CH₃)₂CHOH ⇌ ClCH₂COOCH(CH₃)₂ + H₂O

To drive the equilibrium towards the product side and maximize the yield, the water formed during the reaction is often removed, for example, by azeotropic distillation using a water-carrying agent like cyclohexane (B81311).[2]

Catalytic Systems and Reaction Conditions

A variety of catalysts have been investigated for this esterification, ranging from traditional mineral acids to more environmentally benign solid acids and Lewis acids. The choice of catalyst significantly impacts the reaction rate, yield, and overall process efficiency. A summary of different catalytic systems and their performance is presented in the tables below.

Table 1: Performance of Various Catalysts in this compound Synthesis

| Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Reaction Time (h) | Temperature | Yield (%) | Reference |

| Lanthanum dodecyl sulfate (B86663) (LDDS) | 1:1.2 | 1.0 mol% (of acid) | 2.5 | Reflux | 98.3 (conversion) | [2][3][4][5][6] |

| Zinc methanesulfonate | 1:1.1 | 0.5 mol% (of acid) | 2.5 | 85-90°C | 96.2 | [7] |

| Nd(CF₃COO)₃ | 1:1.2 | 3.17 wt% (of acid) | 0.75 | Not specified | 91.2 | [8] |

| [(CH₂)₄SO₃HPy]HSO₄ (Ionic Liquid) | 1:5:5 (catalyst:acid:alcohol) | Not specified | 4 | 60°C | 91.0 | [9] |

| PCl₃ | 1:1.4 | 6.65 wt% (of acid) | Not specified | Not specified | 89.5 | [8] |

| H₃PO₄₀W₁₂·xH₂O | 1:1.4 | 2.12 wt% (of acid) | 1 | Not specified | 87.2 | [8] |

| Amino-sulfonic acid | 1:1.3 | 2.65 wt% (of acid) | 2.5 | Not specified | 85.0 | [8][9] |

| p-Toluene-sulfonic acid (Microwave) | Not specified | 11.11 wt% (of acid) | 0.75 | Not specified | 78.3 | [8][9] |

| TiSiW₁₂O₄₀/TiO₂ | 1:1.3 | 1.5 wt% (of reactants) | 2.0 | Not specified | 73.3 | [8] |

| Ion-Exchange Resin (Imac 20-Ar) | Not specified | Not specified | Not specified | Not specified | Higher for monochloroacetic acid vs. dichloroacetic acid | [10] |

Table 2: Effect of Water-Carrying Agent on Esterification Conversion using LDDS Catalyst

| Water-Carrying Agent (5 mL) | Esterification Conversion (%) after 2.5h |

| Cyclohexane | 98.3 |

| Toluene | 97.5 |

| Benzene | 96.8 |

| None | 85.2 |

Data extracted from a study by Xu et al.[2]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound using lanthanum dodecyl sulfate as a catalyst, based on the work of Xu et al.[2]

3.1. Materials and Equipment

-

Chloroacetic acid (15.8 g, 166.7 mmol)

-

Isopropanol (molar ratio of 1.2:1 to chloroacetic acid)

-

Lanthanum dodecyl sulfate (LDDS) catalyst (1.0 mol% of chloroacetic acid)

-

Cyclohexane (5 mL)

-

100 mL conical flask

-

Magnetic heating stirrer

-

Condenser with a water separator

-

Gas chromatograph (for analysis)

3.2. Procedure

-

To a 100 mL conical flask, add chloroacetic acid (15.8 g, 166.7 mmol), isopropanol in a 1.2:1 molar ratio to the acid, and the LDDS catalyst (1.0 mol% of the acid).

-

Add 5 mL of cyclohexane to the flask to act as a water-carrying agent.

-

Equip the flask with a magnetic heating stirrer and a condenser fitted with a water separator. Add a saturated NaCl solution to the water separator.

-

Heat the mixture to reflux and maintain the reflux for 2.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The catalyst will separate as a solid and can be removed by decantation for potential recycling.[2]

-

The organic phase can then be analyzed by gas chromatography to determine the conversion of chloroacetic acid to this compound.[2] No significant side reactions are typically observed under these conditions.[2]

3.3. Purification

For purification, the organic phase can be washed successively with a 10% sodium carbonate solution to remove any unreacted chloroacetic acid, followed by washing with water and a saturated sodium chloride solution.[11] The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent (cyclohexane and excess isopropanol) is removed by distillation. The final product, this compound, can be purified by vacuum distillation.[11]

Visualizations

4.1. General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via esterification.

Caption: General workflow for this compound synthesis.

4.2. Logical Relationship of Reaction Parameters

The following diagram illustrates the logical relationship between key reaction parameters and the desired outcome (high yield).

Caption: Key parameters influencing reaction yield.

Conclusion

The synthesis of this compound from chloroacetic acid and isopropanol can be achieved with high efficiency through Fischer esterification. The use of catalysts such as lanthanum dodecyl sulfate or zinc methanesulfonate, coupled with the removal of water, allows for high conversion and yield.[2][7] The choice of catalyst and optimization of reaction conditions are crucial for developing an economical and environmentally friendly process. The provided experimental protocol offers a detailed starting point for laboratory-scale synthesis. For industrial applications, further optimization of catalyst recycling and purification steps would be necessary.

References

- 1. This compound | Pharmaceutical Intermediate [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Esterification process to synthesize this compound catalyzed by lanthanum dodecyl sulfate [inis.iaea.org]

- 5. [PDF] Esterification process to synthesize this compound catalyzed by lanthanum dodecyl sulfate | Semantic Scholar [semanticscholar.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 9. epa.oszk.hu [epa.oszk.hu]

- 10. Ion-Exchange Resin-Catalysed Esterification of Isopropanol With Chloroacetic Acids – Oriental Journal of Chemistry [orientjchem.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Physical Properties of Isopropyl Chloroacetate

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl chloroacetate (B1199739) (CAS No: 105-48-6) is a chemical intermediate with the molecular formula C5H9ClO2.[1] It is a colorless liquid utilized in various chemical syntheses.[2] A thorough understanding of its physical properties is essential for its safe handling, application in experimental design, and for process optimization in research and drug development. This guide provides a detailed overview of the core physical characteristics of isopropyl chloroacetate, complete with experimental protocols for their determination and a logical workflow for property analysis.

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Molecular Formula | C5H9ClO2 | |

| Molecular Weight | 136.58 g/mol | |

| Appearance | Clear, colorless liquid | |

| Density | 1.096 g/mL | at 25 °C[2] |

| Boiling Point | 149 - 150 °C | at 760 mmHg[1] |

| Melting Point | -112 °C | |

| Refractive Index | 1.419 | at 20 °C[2] |

| Vapor Pressure | 68 mmHg | at 20 °C[1] |

| Vapor Density | 3.45 (Air = 1.0) | [1] |

| Flash Point | 56 °C (132.8 °F) | [1] |

| Solubility | Slightly soluble in water.[3] Soluble in polar and non-polar organic solvents.[4] |

Experimental Protocols for Determination of Physical Properties

Detailed methodologies for determining the key physical properties of liquid compounds like this compound are outlined below.

Determination of Density

The density of a liquid can be determined using several methods. A common and straightforward approach involves the use of a graduated cylinder and an electronic balance.[5]

-

Objective: To measure the mass per unit volume of this compound.

-

Apparatus:

-

10 mL or 25 mL graduated cylinder

-

Electronic balance (accurate to at least 0.01 g)

-

Thermometer

-

-

Procedure:

-

Ensure the graduated cylinder is clean and dry.

-

Place the empty graduated cylinder on the electronic balance and tare the mass to zero.

-

Carefully add a known volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Record the mass of the liquid displayed on the balance.

-

Measure and record the temperature of the liquid.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).

-

Repeat the measurement at least three times and calculate the average density for improved accuracy.[5]

-

Determination of Boiling Point

The boiling point is a key indicator of a liquid's volatility. The distillation method is a standard procedure for its determination.

-

Objective: To determine the temperature at which this compound transitions from a liquid to a gas at atmospheric pressure.

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer with adapter

-

Heating mantle or oil bath

-

Boiling chips

-

-

Procedure:

-

Place a volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin circulating cold water through the condenser.

-

Gently heat the distillation flask.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Determination of Refractive Index

The refractive index is a fundamental property related to how light propagates through a substance. An Abbe refractometer is commonly used for this measurement.[6]

-

Objective: To measure the extent to which light is refracted when passing through this compound.

-

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

-

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Using a dropper, place a few drops of this compound onto the surface of the prism.

-

Close the prism and allow the sample to reach the desired temperature, typically 20°C, by circulating water from the constant temperature bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Determination of Solubility

The shake-flask method is a conventional technique for determining the solubility of a substance in a particular solvent.[7]

-

Objective: To determine the maximum amount of a solute that can dissolve in a solvent at a specific temperature.

-

Apparatus:

-

Conical flasks or vials with stoppers

-

Shaking incubator or water bath with agitation

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., GC, HPLC)

-

-

Procedure:

-

Add an excess amount of this compound (the solute) to a known volume of the solvent (e.g., water) in a flask.

-

Seal the flask and place it in a shaking incubator set to a constant temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand to let undissolved solute settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solute.

-

Analyze the concentration of this compound in the filtrate using a suitable analytical method. This concentration represents the solubility at that temperature.

-

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid chemical such as this compound.

Caption: Logical workflow for determining the physical properties of this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | 105-48-6 [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Refractive index - Wikipedia [en.wikipedia.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Isopropyl chloroacetate CAS number and molecular weight

An In-depth Technical Guide to Isopropyl Chloroacetate (B1199739)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isopropyl chloroacetate, a key intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides an in-depth look at its synthesis, including experimental protocols, and outlines critical safety and toxicological data. All quantitative information is presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. It is a vital reagent in various organic syntheses, primarily owing to its reactive chloro group.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 105-48-6 | [1][2] |

| Molecular Formula | C₅H₉ClO₂ | [2] |

| Molecular Weight | 136.58 g/mol | [1] |

| Appearance | Clear, colorless to almost colorless liquid | [3] |

| Boiling Point | 149 - 150 °C | [4] |

| Melting Point | -112 °C | [2] |

| Flash Point | 56 °C (132.8 °F) | [2] |

| Density | 1.081 g/cm³ | [1] |

| Vapor Density | 3.45 | [4] |

| Water Solubility | Slightly soluble | [4] |

| Synonyms | Chloroacetic Acid Isopropyl Ester, (1-Methylethyl)-2-chloroacetate | [1][2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of chloroacetic acid with isopropanol (B130326). Various catalysts can be employed to improve reaction yield and efficiency.

General Reaction Scheme

Caption: Esterification of Chloroacetic Acid with Isopropanol.

Comparative Synthesis Protocols

Several catalytic systems have been developed for the synthesis of this compound. The choice of catalyst significantly impacts reaction conditions and yield.

Table 2: Comparison of Catalytic Methods for this compound Synthesis

| Catalyst | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Yield (%) | Reference(s) |

| Lanthanum Dodecyl Sulfate (B86663) | 1:1.2 | 2.5 | 98.3 | [5][6] |

| p-Toluenesulfonic Acid (Microwave) | - | 0.75 | 78.3 | [7] |

| Amino-sulfonic Acid | 1:1.3 | 2.5 | 85.0 | [7] |

| Nd(CF₃COO)₃ | 1:1.2 | 0.75 | 91.2 | [7] |

| PCl₃ | 1:1.4 | - | 89.5 | [7] |

| Ionic Liquid [(CH₂)₄SO₃HPy]HSO₄ | 1:5.0:5.0 (Catalyst:Acid:Alcohol) | 4 | 91.0 | [7] |

Detailed Experimental Protocol: Lanthanum Dodecyl Sulfate Catalyzed Esterification

This protocol is based on the work of Xu et al., which reports a high-yield, environmentally benign synthesis method.[5]

1. Catalyst Preparation (Lanthanum Dodecyl Sulfate - LDDS):

-

Dissolve 10.6 g of LaCl₃·6H₂O in 100 mL of water in a flask with magnetic stirring.

-

In a separate flask, dissolve 25.2 g of sodium dodecyl sulfate (C₁₂H₂₅OSO₃Na) in 700 mL of water.

-

While stirring the C₁₂H₂₅OSO₃Na solution vigorously, slowly add the LaCl₃·6H₂O solution.

-

Continue stirring at room temperature for 30 minutes until the white precipitate formation is complete.

-

The resulting precipitate is the LDDS catalyst.

2. Esterification Procedure:

-

To a 100 mL conical flask, add 15.8 g (166.7 mmol) of chloroacetic acid, isopropanol (at a 1.2:1 molar ratio to the acid), and the LDDS catalyst (1.0% molar percent of the chloroacetic acid).

-

Add 5 mL of cyclohexane (B81311) as a water-carrying agent.

-

Equip the flask with a magnetic stirrer and a condenser with a water separator.

-

Reflux the mixture for 2.5 hours.

-

After the reaction, cool the mixture to room temperature.

-

Separate the solid catalyst by decantation. The catalyst can be filtered and recycled.[5]

-

The organic phase, containing the product, can be analyzed by gas chromatography (GC).[5]

Caption: Synthesis and workup process for this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis and quantification of this compound and related impurities.

Table 3: GC-MS Analytical Parameters

| Parameter | Description | Reference(s) |

| Column | DB-624 or HP-5 MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | [8][9] |

| Carrier Gas | Helium | [9] |

| Ionization | Electron Impact (EI) | [8] |

| Detection Mode | Selective Ion Monitoring (SIM) or Full Scan | [8][9] |

| Kovats Retention Index | Standard non-polar: 845 - 891; Standard polar: 1280 | [10] |

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from its ability to act as an alkylating agent, introducing the CH₂COOiPr moiety into molecules. It is notably used in the production of non-steroidal anti-inflammatory drugs (NSAIDs).[11]

-

Naproxen Synthesis: Used as a building block in the multi-step synthesis of this widely used pain reliever.

-

Ibuprofen Synthesis: Serves as a key intermediate in certain manufacturing routes for ibuprofen.[11]

-

Research and Development: Employed in the exploration of new chemical entities and for optimizing synthetic pathways.[11]

Toxicology and Safety Information

This compound is a hazardous chemical that requires careful handling. It is classified as flammable and toxic if swallowed.[12]

Table 4: Toxicological Data

| Metric | Value | Species | Route | Reference(s) |

| LD50 Dermal | > 2000 mg/kg | Rat | Dermal | [13] |

| LC50 Inhalation | 4.8 mg/L (4 h) | Rat | Inhalation | [13] |

-

Flammable: It is a flammable liquid and vapor, posing a fire hazard.[12]

-

Toxicity: Toxic if swallowed.[12]

-

Irritation: Causes skin and serious eye irritation. It can also cause respiratory irritation upon inhalation.[12][14]

-

Lachrymator: The substance can cause an increased flow of tears.[2]

References

- 1. This compound | 105-48-6 | AAA10548 | Biosynth [biosynth.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | 105-48-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. scielo.br [scielo.br]

- 6. [PDF] Esterification process to synthesize this compound catalyzed by lanthanum dodecyl sulfate | Semantic Scholar [semanticscholar.org]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. ijpsdronline.com [ijpsdronline.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C5H9ClO2 | CID 7759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. nj.gov [nj.gov]

An In-Depth Technical Guide to the Reactivity of the Alpha-Chloro Ester in Isopropyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl chloroacetate (B1199739) is a versatile bifunctional molecule widely employed in organic synthesis and drug development. Its reactivity is characterized by two primary centers: the ester moiety and the alpha-carbon bearing a chlorine atom. This technical guide provides a comprehensive analysis of the reactivity of the alpha-chloro ester functionality in isopropyl chloroacetate. It delves into the key reactions, mechanistic pathways, and practical applications, with a particular focus on its role as a building block in the synthesis of pharmaceuticals. This document includes detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and relevant signaling pathways to serve as a valuable resource for researchers in the field.

Introduction

This compound (IPA-Cl) is a halogenated ester with the chemical formula ClCH₂COOCH(CH₃)₂. The presence of an electron-withdrawing ester group significantly influences the reactivity of the adjacent carbon-chlorine bond, making the alpha-carbon highly susceptible to nucleophilic attack. This inherent reactivity has been harnessed in a variety of synthetic transformations, establishing this compound as a valuable C2 building block for the introduction of an acetate (B1210297) or substituted acetate moiety.

This guide will explore the fundamental aspects of the reactivity of the alpha-chloro group in this compound, covering nucleophilic substitution reactions with various nucleophiles, the Reformatsky reaction, and its application in the synthesis of bioactive molecules.

General Reactivity Profile

This compound is a clear, colorless liquid.[1] As an ester, it can undergo hydrolysis under acidic or basic conditions.[2] The primary focus of this guide, however, is the reactivity of the C-Cl bond. The alpha-carbonyl group acts as an electron-withdrawing group, polarizing the C-Cl bond and making the alpha-carbon electrophilic. This facilitates nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism.

The general reactivity profile includes:

-

Nucleophilic Substitution: Readily undergoes substitution reactions with a wide range of nucleophiles.[3]

-

Reformatsky Reaction: Acts as a key substrate in the zinc-mediated synthesis of β-hydroxy esters.[4]

-

Alkylation Agent: Serves as an effective agent for the alkylation of various substrates.[3]

Key Reactions and Mechanisms

Nucleophilic Substitution Reactions (S(_N)2)

The most prominent reaction of this compound is the nucleophilic substitution at the alpha-carbon. Due to the primary nature of the carbon and the presence of an adjacent activating group, these reactions typically follow a bimolecular (S(_N)2) pathway. This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.

A generalized workflow for a typical S(_N)2 reaction involving this compound is depicted below.

Caption: General workflow for SN2 reactions of this compound.

This compound readily reacts with primary and secondary amines to afford the corresponding glycinate (B8599266) esters. This reaction is fundamental in the synthesis of various nitrogen-containing compounds, including pharmaceuticals.

Application in Drug Synthesis: Vildagliptin

A notable example is the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][4] In a key step, (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine undergoes a nucleophilic substitution reaction with 3-amino-1-adamantanol. While the substrate in this specific industrial synthesis is not this compound itself, the core reactive moiety, a chloroacetamide, exhibits analogous reactivity to the alpha-chloro ester. The reaction pathway is illustrated below.

Caption: Key SN2 step in the synthesis of Vildagliptin.

Thiols and their corresponding thiolates are excellent nucleophiles and react efficiently with this compound to form S-substituted thioglycolate esters. These products are valuable intermediates in organic synthesis.

Reformatsky Reaction

This compound is a suitable substrate for the Reformatsky reaction, which is used to synthesize β-hydroxy esters.[4] In this reaction, metallic zinc inserts into the carbon-chlorine bond to form an organozinc intermediate, known as a Reformatsky enolate. This enolate is stable enough not to react with the ester functionality but is nucleophilic enough to add to aldehydes and ketones.[5]

The general mechanism of the Reformatsky reaction is outlined below.

References

An In-depth Technical Guide to the Solubility of Isopropyl Chloroacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of isopropyl chloroacetate (B1199739) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining these values, alongside a qualitative summary of known solubility information.

Introduction to Isopropyl Chloroacetate

This compound is a chemical intermediate with the molecular formula C₅H₉ClO₂. It appears as a clear, colorless liquid and is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Understanding its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

Solubility of this compound: A Qualitative Overview

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Qualitative Solubility | Source |

| Water | Slightly Soluble / Soluble | [2][3][4] |

| Alcohols (e.g., Ethanol, Isopropanol) | Miscible | [5] |

| Chloroform | Miscible | [5] |

| Hexane | More Soluble (than in polar solvents) | [6] |

| Ethyl Acetate | More Soluble (than in polar solvents) | [6] |

Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "More Soluble" is a relative term and quantitative determination is recommended.

Experimental Protocol for Determining the Solubility of this compound

To address the absence of quantitative data, a detailed experimental protocol for determining the solubility of liquid this compound in organic solvents is provided below. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Refractive Index detector)

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Vortex mixer

-

Centrifuge (optional)

Experimental Procedure

-

Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

-

Sample Preparation (Equilibrium Method):

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a vial. The presence of a distinct second phase (undissolved this compound) should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved phase to settle.

-

Alternatively, the vials can be centrifuged to facilitate the separation of the saturated solution from the excess solute.

-

-

Sample Extraction and Dilution:

-

Carefully extract a known volume of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.

-

Filter the extracted sample through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any suspended microdroplets.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated GC or HPLC system.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

-

Repeatability:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

This technical guide provides an overview of the known solubility of this compound in organic solvents and a detailed experimental protocol for the quantitative determination of these values. For researchers, scientists, and drug development professionals, obtaining accurate solubility data is paramount for process optimization, reaction design, and formulation development. The provided methodology offers a robust framework for generating this critical data in-house.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS#:105-48-6 | Chemsrc [chemsrc.com]

- 3. This compound | C5H9ClO2 | CID 7759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | Pharmaceutical Intermediate [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Isopropyl chloroacetate synthesis mechanism and kinetics

An In-depth Technical Guide on the Synthesis of Isopropyl Chloroacetate (B1199739): Mechanism and Kinetics

For researchers, scientists, and drug development professionals, understanding the synthesis of key organic intermediates is paramount. Isopropyl chloroacetate is a valuable building block in the pharmaceutical and chemical industries, primarily used as an alkylating agent. This technical guide provides a comprehensive overview of its synthesis, focusing on the reaction mechanism and kinetics, supported by experimental data and protocols.

Core Synthesis Route: Esterification

The primary method for synthesizing this compound is through the Fischer esterification of chloroacetic acid with isopropanol (B130326). This reaction involves the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst. The overall reaction is as follows:

ClCH₂COOH + (CH₃)₂CHOH ⇌ ClCH₂COOCH(CH₃)₂ + H₂O

To drive the equilibrium towards the product side and achieve high yields, the water formed during the reaction is typically removed, often by azeotropic distillation using a water-carrying agent like cyclohexane (B81311) or benzene.

Reaction Mechanism

The synthesis of this compound via Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism, catalyzed by an acid (H⁺), is illustrated below.

Caption: Fischer esterification mechanism for this compound synthesis.

Kinetics of Esterification

The esterification of isopropanol with chloroacetic acids has been found to follow a second-order bimolecular kinetic model[1]. The rate of reaction is influenced by several factors including the nature of the chloro-substituted acid, temperature, molar ratio of reactants, and the amount of catalyst[1]. Studies have shown that the conversion and reaction rate are higher for monochloroacetic acid compared to dichloroacetic acid[1].

The reaction rate constants can be determined by monitoring the concentration of reactants or products over time. For the esterification of monochloroacetic acid with butan-1-ol, the activation energy was determined to be 165 kJ/mol[2]. While specific kinetic parameters for the isopropanol reaction are not extensively detailed in the provided literature, the general principles of esterification kinetics apply.

Catalytic Systems

A variety of catalysts have been investigated to improve the yield and reaction rate of this compound synthesis. These can be broadly categorized as Brønsted acids, Lewis acids, and solid acid catalysts. A summary of different catalytic systems and their performance is presented below.

| Catalyst | Molar Ratio (Isopropanol:Acid) | Catalyst Loading | Reaction Time (h) | Temperature (°C) | Yield/Conversion (%) | Reference |

| Lanthanum dodecyl sulfate (B86663) (LDDS) | 1.2:1 | 1.0 mol% | 2.5 | Reflux | 98.3 (Conversion) | [3][4][5][6] |

| Zinc Methanesulfonate | 1.1:1 | 0.5 mol% | 2.5 | 85-90 | 96.2 (Yield) | [7][8] |

| Amino-sulfonic acid | 1.3:1 | 2.65 wt% of acid | 2.5 | - | 85.0 (Yield) | [9][10] |

| p-toluene-sulfonic acid (Microwave) | - | 11.11 wt% of acid | 0.75 | - | 78.3 (Yield) | [9][10] |

| [(CH₂)₄SO₃HPy]HSO₄ (Ionic Liquid) | 5.0:1 | - | 4 | 60 | 91.0 (Yield) | [9][10] |

| H₃PO₄₀W₁₂·xH₂O | 1.4:1 | 2.12 wt% of acid | 1 | - | 87.2 (Yield) | [9][10] |

| TiSiW₁₂O₄₀/TiO₂ | 1.3:1 | 1.5 wt% of total reactants | 2 | - | - | [9][10] |

| PCl₃ | 1.4:1 | 6.65 wt% of acid | - | - | - | [9][10] |

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis of this compound based on the literature. A workflow diagram illustrates the key steps.

Caption: General experimental workflow for this compound synthesis.

Detailed Methodology (Example with Lanthanum Dodecyl Sulfate)

This protocol is based on the work by Xu et al.[3].

Materials:

-

Chloroacetic acid (15.8 g, 166.7 mmol)

-

Isopropanol (molar ratio of 1.2:1 to chloroacetic acid)

-

Lanthanum dodecyl sulfate (LDDS) catalyst (1.0 mol% relative to chloroacetic acid)

-

Cyclohexane (5 mL, as a water-carrying agent)

-

Saturated NaCl solution

Apparatus:

-

100 mL conical flask

-

Magnetic heating stirrer

-

Condenser with a water separator (e.g., Dean-Stark apparatus)

Procedure:

-

To a 100 mL conical flask, add chloroacetic acid, isopropanol, the LDDS catalyst, and cyclohexane.

-

Equip the flask with a magnetic stirrer and a condenser fitted with a water separator containing a saturated NaCl solution.

-

Heat the mixture to reflux and maintain for approximately 2.5 hours.

-

After the reaction period, cool the mixture to room temperature.

-

If the catalyst is solid, separate it by decantation.

-

The organic phase can then be analyzed by gas chromatography (GC) to determine the conversion of chloroacetic acid.

-

Further purification of the this compound can be achieved by washing the organic phase followed by distillation.

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through the acid-catalyzed esterification of chloroacetic acid and isopropanol. A variety of effective catalysts have been developed, offering high yields and conversions under relatively mild conditions. The reaction kinetics generally follow a second-order model, and the mechanism is a classic example of Fischer esterification. For researchers and professionals in drug development, the choice of catalyst and optimization of reaction conditions are key to achieving efficient and scalable synthesis of this important intermediate.

References

- 1. Ion-Exchange Resin-Catalysed Esterification of Isopropanol With Chloroacetic Acids – Oriental Journal of Chemistry [orientjchem.org]

- 2. Research kinetics of the monochloroacetic acid esterification | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. scielo.br [scielo.br]

- 4. [PDF] Esterification process to synthesize this compound catalyzed by lanthanum dodecyl sulfate | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. epa.oszk.hu [epa.oszk.hu]

- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

A Technical Guide to the Commercial Availability, Synthesis, and Procurement of Isopropyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Isopropyl chloroacetate (B1199739) (CAS No. 105-48-6), a key reagent in organic synthesis. It details the compound's physicochemical properties, identifies major commercial suppliers, outlines a representative synthesis protocol, and offers a logical framework for procurement. This document is intended to serve as a practical resource for professionals in research and development who utilize this versatile chemical intermediate.

Physicochemical Properties of Isopropyl Chloroacetate

This compound is a clear, colorless liquid used primarily as an alkylating agent in the synthesis of specialty chemicals and pharmaceutical intermediates.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 105-48-6 | [3][4][5] |

| Molecular Formula | C₅H₉ClO₂ | [3][4][5] |

| Molecular Weight | 136.58 g/mol | [4][6] |

| IUPAC Name | propan-2-yl 2-chloroacetate | [3][5] |

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 149-150 °C | [6][7] |

| Density | ~1.096 g/mL at 25 °C | [7] |

| Refractive Index | ~1.419 at 20 °C | [7] |

| Flash Point | 49.5 °C - 56 °C | [6][8] |

Commercial Availability and Major Suppliers

This compound is readily available from a wide range of chemical suppliers, catering to needs from laboratory-scale research to bulk industrial manufacturing.[5][9] Purity levels typically range from 98% to 99% or higher.[3][10] When selecting a supplier, researchers should consider factors such as required purity, available quantity, lead time, and the availability of comprehensive documentation like a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).[8]

| Supplier | Typical Purity Levels | Available Quantities |

| Thermo Scientific (Alfa Aesar) | ≥98.5%, 99% | 25 mL |

| Sigma-Aldrich (Merck) | Not specified | 5 g, 25 g, 100 g, 500 g |

| Santa Cruz Biotechnology | Research Grade | Varies |

| TCI Chemicals | 99% | Varies |

| Biosynth | Not specified | 10 g |

| Simson Pharma Limited | High Quality (CoA provided) | Varies |

| Sontara Organo Industries | ≥98.5% | Bulk (e.g., 250 L drums) |

| Krins Life Sciences | 98% | 500 mL |

Note: Available quantities and product specifications are subject to change. Please consult the supplier's website for the most current information.

Application Profile & Experimental Protocol

As a reactive intermediate, this compound is a versatile building block in organic synthesis.[6] Its primary application is as an alkylating agent, where the reactive C-Cl bond allows for the introduction of an isopropyl acetoxy group onto various nucleophiles.[1] This functionality is crucial in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The following is a representative protocol for the synthesis of this compound by the esterification of chloroacetic acid and isopropanol (B130326), as described in the scientific literature. This method highlights a modern approach using a water-tolerant Lewis acid catalyst.[11][12]

Objective: To synthesize this compound with high conversion using lanthanum dodecyl sulfate (B86663) (LDDS) as a catalyst.[11]

Materials:

-

Chloroacetic acid

-

Isopropanol (Propan-2-ol)

-

Lanthanum dodecyl sulfate (LDDS) catalyst

-

Cyclohexane (B81311) (as a water-carrying agent)

Procedure:

-

Combine chloroacetic acid and isopropanol in a molar ratio of 1:1.2 in a suitable reaction vessel equipped with a reflux condenser.[11]

-

Add the lanthanum dodecyl sulfate (LDDS) catalyst, amounting to 1.0% of the molar quantity of chloroacetic acid.[11]

-

Add cyclohexane as a water-carrying agent (azeotropic removal of water).[11]

-

Heat the mixture to reflux temperature and maintain for approximately 2.5 hours.[11]

-

Upon completion, the reaction mixture is cooled. The solid LDDS catalyst can be recovered by filtration for potential reuse.[11]

-

The resulting product, this compound, can then be purified using standard laboratory techniques such as distillation. Under these optimized conditions, esterification conversion can reach up to 98.3%.[11]

Visualized Workflows

To further clarify the processes involved in using and procuring this compound, the following diagrams illustrate a typical synthesis reaction and a decision-making workflow for supplier selection.

References

- 1. This compound | 105-48-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | C5H9ClO2 | CID 7759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99% 25 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 6. This compound | 105-48-6 | AAA10548 | Biosynth [biosynth.com]

- 7. This compound | 105-48-6 [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. calpaclab.com [calpaclab.com]

- 10. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

Fundamental reactions of Isopropyl chloroacetate

An In-depth Technical Guide on the Fundamental Reactions of Isopropyl Chloroacetate (B1199739)

Introduction

Isopropyl chloroacetate (CAS No: 105-48-6) is a reactive ester of chloroacetic acid and isopropanol (B130326).[1] It serves as a versatile building block in organic synthesis, primarily due to two reactive centers: the ester group and the carbon-chlorine bond. The presence of the electron-withdrawing chloro group makes the α-carbon susceptible to nucleophilic attack, while the ester functionality can undergo hydrolysis and transesterification. This guide provides a detailed overview of the core reactions of this compound, complete with quantitative data, experimental protocols, and mechanistic diagrams to support researchers, scientists, and professionals in drug development.

Synthesis via Esterification

The most common method for synthesizing this compound is the direct esterification of chloroacetic acid with isopropanol.[2] This equilibrium-driven reaction typically requires a catalyst and the removal of water to achieve high yields.[3] A variety of catalysts have been explored to optimize this process, ranging from traditional mineral acids to more environmentally benign options like lanthanide salts and solid superacids.[3][4][5]

Reaction Pathway: Esterification

Caption: General scheme for the synthesis of this compound.

Data Presentation: Catalytic Esterification Conditions

| Catalyst | Molar Ratio (Isopropanol:Acid) | Reaction Time (h) | Conditions | Yield (%) | Reference |

| Lanthanum Dodecyl Sulfate (B86663) (LDDS) | 1.2 : 1 | 2.5 | Reflux, Cyclohexane (B81311) | 98.3 | [2][6] |

| Zinc Methanesulfonate | 1.1 : 1 | 2.5 | 85-90°C, Cyclohexane | 96.2 | [3] |

| Nd(CF₃COO)₃ | 1.2 : 1 | 0.75 | Not specified | 91.2 | [4][7] |

| [(CH₂)₄SO₃HPy]HSO₄ (Ionic Liquid) | 5.0 : 1 | 4.0 | 60°C | 91.0 | [4] |

| Amino-sulfonic acid | 1.3 : 1 | 2.5 | Not specified | 85.0 | [4][7] |

| p-Toluene-sulfonic acid | Not specified | 0.75 | Microwave | 78.3 | [4][7] |

Experimental Protocol: Synthesis using Lanthanum Dodecyl Sulfate[2]

-

Apparatus Setup: Equip a 100 mL conical flask with a magnetic stirrer and a condenser fitted with a water separator (Dean-Stark trap).

-

Reagent Charging: To the flask, add chloroacetic acid (15.8 g, 166.7 mmol), isopropanol (12.0 g, 200 mmol, 1.2 equivalents), lanthanum dodecyl sulfate (1.0 mol% relative to chloroacetic acid), and cyclohexane (5 mL) as a water-carrying agent.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the separator.

-

Monitoring: Continue the reflux for 2.5 hours. The reaction progress can be monitored by analyzing the organic phase via gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be separated by decantation or filtration for recycling.

-

Purification: The organic phase, containing the product, can be purified by distillation to yield pure this compound.

Nucleophilic Substitution (Sₙ2) Reactions

The C-Cl bond in this compound is susceptible to nucleophilic attack, proceeding via a bimolecular (Sₙ2) mechanism.[8] This reaction is fundamental to its role as an alkylating agent, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The reaction is favored by strong nucleophiles and polar aprotic solvents.[9][10]

Reaction Pathway: Sₙ2 Nucleophilic Substitution

Caption: Sₙ2 attack on the α-carbon of this compound.

Data Presentation: Common Nucleophilic Substitution Reactions

| Nucleophile Class | Example Nucleophile | Solvent | Base/Conditions | Product Type | Reference |

| Alkoxides (RO⁻) | Sodium Ethoxide (NaOEt) | Ethanol | N/A | α-Alkoxy ester | [8][11] |

| Phenoxides (ArO⁻) | Sodium p-cresolate | Water, KOH | Reflux | Aryloxyacetic acid ester | [12] |

| Carbanions | Diethyl malonate | Methanol | Sodium methoxide | Diethyl diisopropyl carboxylate | [13] |

| Amines (RNH₂) | Primary/Secondary Amines | THF, DMF | DIPEA | Glycine ester derivative | [10] |

| Azides (N₃⁻) | Sodium Azide (NaN₃) | Acetone/DMF | Heat | Isopropyl azidoacetate | General Sₙ2 |

| Cyanides (CN⁻) | Sodium Cyanide (NaCN) | DMSO | Heat | Isopropyl cyanoacetate | General Sₙ2 |

Experimental Protocol: Williamson Ether Synthesis with a Phenol[12][14]

This protocol describes the reaction of a phenol (B47542) with chloroacetic acid but is directly adaptable for this compound to form the corresponding ester.

-

Apparatus Setup: Place a stir bar in a 250 mL round-bottom flask and fit it with a reflux condenser.

-

Base and Phenol Addition: Dissolve potassium hydroxide (B78521) (KOH, 4 g) in water (8 mL) in the flask. Add the phenol (e.g., p-cresol, 2 g) and swirl until a homogeneous solution is formed.

-

Alkylating Agent Addition: While gently heating, add this compound dropwise through the condenser over 10 minutes.

-

Reaction: Reflux the mixture for an additional 30-60 minutes after the addition is complete.

-

Workup (for resulting acid after hydrolysis): Cool the reaction mixture to room temperature and transfer to a beaker. Acidify the solution dropwise with concentrated HCl until the product precipitates.

-

Isolation: Cool the mixture in an ice bath to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration and recrystallize from hot water to obtain the purified aryloxyacetic acid. (Note: If the ester is the desired product, an extractive workup is performed before acidification).

Reformatsky Reaction

The Reformatsky reaction utilizes metallic zinc to convert α-halo esters, such as this compound, into an organozinc reagent known as a Reformatsky enolate.[14][15] This enolate is a moderately reactive nucleophile that can add to aldehydes and ketones to form β-hydroxy esters.[16][17] The reaction is valued for its ability to form C-C bonds in the presence of various functional groups.[18]

Reaction Pathway: Reformatsky Reaction

References

- 1. This compound | 105-48-6 | AAA10548 | Biosynth [biosynth.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. epa.oszk.hu [epa.oszk.hu]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 13. CN100480230C - Preparation and application of diethyl diisopropyl carboxylate - Google Patents [patents.google.com]

- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 17. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 18. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

Isopropyl Chloroacetate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isopropyl chloroacetate (B1199739) is a valuable and versatile bifunctional molecule widely employed in organic synthesis. Its structure, incorporating both an ester and a reactive alkyl chloride, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a comprehensive overview of the synthesis of isopropyl chloroacetate and its application as a building block in key organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Physicochemical Properties of this compound

This compound is a clear, colorless liquid with a characteristic odor.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO₂ | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| Appearance | Clear colorless liquid | [1][2] |

| Boiling Point | 150 °C | [3] |

| Density | 1.096 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.419 | [4] |

| Flash Point | 45 °C | [3] |

| Solubility | Soluble in water | [1] |

Synthesis of this compound

The most common method for synthesizing this compound is the esterification of chloroacetic acid with isopropanol.[5] This reaction is typically catalyzed by an acid to achieve high yields. A variety of catalysts have been explored to optimize this process, each with its own advantages in terms of efficiency, cost, and environmental impact.

Catalytic Esterification of Chloroacetic Acid

The general reaction for the synthesis of this compound is as follows:

Caption: General scheme for the synthesis of this compound.

Table 2 summarizes the reaction conditions and yields for the synthesis of this compound using various catalysts.

| Catalyst | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Lanthanum dodecyl sulfate (B86663) (LDDS) | 1:1.2 | 2.5 | Reflux | 98.3 | [5][6] |

| p-Toluenesulfonic acid (microwave) | - | 0.75 | - | 78.3 | [7] |

| Amino-sulfonic acid | 1:1.3 | 2.5 | - | 85.0 | [7] |

| Nd(CF₃COO)₃ | 1:1.2 | 0.75 | - | 91.2 | [7] |

| [(CH₂)₄SO₃HPy]HSO₄ (ionic liquid) | 1:1 (reagents to IL) | 4 | 60 | 91.0 | [7] |

| Ce(CH₃SO₃)₃·H₂O | - | - | - | 98.6 | [7] |

| TiSiW₁₂O₄₀/TiO₂ | 1:1.3 | 2.0 | - | 73.3 | [7] |

Experimental Protocol: Synthesis using Lanthanum Dodecyl Sulfate (LDDS) Catalyst[5][6]

This protocol describes a high-yield, environmentally friendly method for the synthesis of this compound.

Materials:

-

Chloroacetic acid (15.8 g, 166.7 mmol)

-

Isopropanol (molar ratio of 1.2 to chloroacetic acid)

-

Lanthanum dodecyl sulfate (LDDS) catalyst (1.0 mol% of chloroacetic acid)

-

Cyclohexane (B81311) (5 mL)

-

Saturated NaCl solution

Equipment:

-

100 mL conical flask

-

Magnetic heating stirrer

-

Condenser with a water separator

Procedure:

-

To a 100 mL conical flask, add chloroacetic acid, isopropanol, and the LDDS catalyst.

-

Add 5 mL of cyclohexane as a water-carrying agent.

-

Equip the flask with a magnetic stirrer and a condenser fitted with a water separator containing a saturated NaCl solution.

-

Heat the mixture to reflux and maintain for 2.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The catalyst can be separated by decantation.

-

The organic phase, containing the product, can be analyzed by gas chromatography (GC) to determine the conversion, which has been reported to reach 98.3%.[5][6]

References

- 1. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arts.units.it [arts.units.it]

- 3. Reformatsky Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Oxadiazolones Using Isopropyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,4-Oxadiazol-2-one scaffolds are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They are recognized as bioisosteres of carboxylic acids and amides and are present in a variety of pharmacologically active molecules. The synthesis of these scaffolds is a key area of research. This document provides a detailed protocol for the synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones, utilizing isopropyl chloroacetate (B1199739) as a key reagent. The described methodology involves a two-step process: the initial N-alkylation of an acylhydrazide with isopropyl chloroacetate, followed by a base-mediated intramolecular cyclization. This approach offers a versatile route to a range of oxadiazolone derivatives.

General Reaction Scheme

The overall synthetic strategy is depicted below. An acylhydrazide (1) is first reacted with this compound (2) in the presence of a base to yield the N-(isopropoxycarbonylmethyl)acylhydrazide intermediate (3). Subsequent treatment of this intermediate with a stronger base induces intramolecular cyclization to afford the desired 5-substituted-1,3,4-oxadiazol-2(3H)-one (4).

Caption: General two-step synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a representative compound, 5-phenyl-1,3,4-oxadiazol-2(3H)-one, starting from benzhydrazide.

Protocol 1: Synthesis of Isopropyl 2-(2-benzoylhydrazinyl)acetate (Intermediate 3a)

Materials:

-

Benzhydrazide (1.36 g, 10 mmol)

-

This compound (1.51 g, 11 mmol)

-

Potassium carbonate (2.76 g, 20 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a 100 mL round-bottom flask, add benzhydrazide (1.36 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Add 20 mL of anhydrous DMF to the flask and stir the suspension at room temperature for 15 minutes.

-

Slowly add this compound (1.51 g, 11 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase.

-

After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel (100-200 mesh) using a gradient of ethyl acetate in hexane (20-40%) to afford the pure intermediate, isopropyl 2-(2-benzoylhydrazinyl)acetate (3a).

Protocol 2: Synthesis of 5-Phenyl-1,3,4-oxadiazol-2(3H)-one (Product 4a)

Materials:

-

Isopropyl 2-(2-benzoylhydrazinyl)acetate (3a) (2.36 g, 10 mmol)

-

Sodium ethoxide (0.82 g, 12 mmol)

-

Ethanol (B145695), absolute (30 mL)

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Dissolve isopropyl 2-(2-benzoylhydrazinyl)acetate (3a) (2.36 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Add sodium ethoxide (0.82 g, 12 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction by TLC (1:1 ethyl acetate/hexane).

-

After completion, cool the reaction mixture to room temperature and neutralize with 1N HCl.

-

Remove the ethanol under reduced pressure.

-

Add 50 mL of water to the residue and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure.

-

Recrystallize the crude product from ethanol/water to obtain pure 5-phenyl-1,3,4-oxadiazol-2(3H)-one (4a).

Data Presentation

Table 1: Reaction Parameters and Yields

| Entry | Starting Hydrazide (1) | Intermediate (3) | Yield of 3 (%) | Product (4) | Yield of 4 (%) |

| 1 | Benzhydrazide | Isopropyl 2-(2-benzoylhydrazinyl)acetate | 75 | 5-Phenyl-1,3,4-oxadiazol-2(3H)-one | 82 |

| 2 | 4-Chlorobenzhydrazide | Isopropyl 2-(2-(4-chlorobenzoyl)hydrazinyl)acetate | 72 | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one | 80 |

| 3 | 4-Methoxybenzhydrazide | Isopropyl 2-(2-(4-methoxybenzoyl)hydrazinyl)acetate | 78 | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | 85 |

| 4 | Isonicotinohydrazide | Isopropyl 2-(2-isonicotinoylhydrazinyl)acetate | 68 | 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one | 75 |

Note: Yields are representative and may vary based on experimental conditions.

Table 2: Spectroscopic Data for 5-Phenyl-1,3,4-oxadiazol-2(3H)-one (4a)

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.20 (s, 1H, NH), 7.90-7.88 (m, 2H, Ar-H), 7.65-7.55 (m, 3H, Ar-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.2 (C=O, oxadiazolone), 145.8 (C5), 132.5, 129.8, 126.3, 124.7 (Ar-C) |